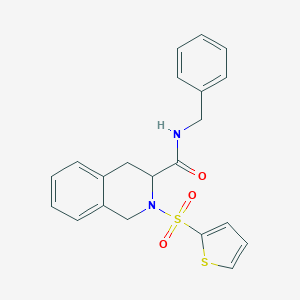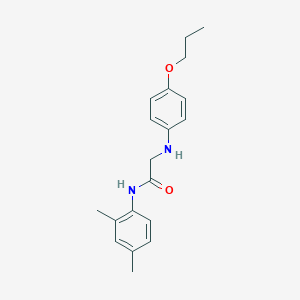![molecular formula C20H14F6N2O2 B284891 Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a quinoline derivative that contains a trifluoromethyl group, which makes it highly lipophilic and enhances its biological activity.
Mecanismo De Acción
The mechanism of action of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate is complex and involves multiple pathways. In the case of metal ion detection, this molecule binds to copper ions through coordination bonds, which leads to a conformational change and subsequent fluorescence emission. In the case of cancer treatment, Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has been shown to have several biochemical and physiological effects. In the case of metal ion detection, this molecule has high selectivity and sensitivity towards copper ions, making it a useful tool for studying copper homeostasis in cells. In the case of cancer treatment, Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has been shown to induce apoptosis in cancer cells without affecting normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate in lab experiments include its high selectivity and sensitivity towards copper ions, its ability to induce apoptosis in cancer cells, and its potential as a fluorescent probe for imaging applications. However, the limitations of using this molecule include its high lipophilicity, which can affect its solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate. One area of interest is the development of new metal ion sensors and imaging agents based on this molecule. Another area of research is the optimization of the synthesis method to produce higher yields and purity of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate. Additionally, the potential of this molecule as a cancer therapy adjuvant and its mechanism of action need to be further investigated.
Métodos De Síntesis
The synthesis of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with trifluoroacetic acid to form the corresponding trifluoroacetate. This intermediate is then converted into 3-(trifluoromethyl)aniline, which is further reacted with 8-chloro-4-(ethoxycarbonyl)quinoline to yield the desired product. This synthesis method has been optimized to produce high yields of Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate with excellent purity.
Aplicaciones Científicas De Investigación
Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This molecule has been shown to selectively bind to copper ions and emit strong fluorescence, making it a promising candidate for the development of new sensors and imaging agents.
In addition, Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate has also been investigated for its anticancer properties. Studies have shown that this molecule can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Furthermore, it has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant for cancer treatment.
Propiedades
Fórmula molecular |
C20H14F6N2O2 |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H14F6N2O2/c1-2-30-18(29)14-10-27-17-13(7-4-8-15(17)20(24,25)26)16(14)28-12-6-3-5-11(9-12)19(21,22)23/h3-10H,2H2,1H3,(H,27,28) |
Clave InChI |
ROFAKCVCRYQKOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC=C2C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)

![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)

![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)


